1-Octadecene
Overview
Description
1-Octadecene is a hydrocarbon with a notable double bond in its structure, which has been explored for various applications in scientific research. It serves as a solvent for ferrofluids and has been studied for its intraocular tolerance, indicating potential biomedical applications10. Additionally, its unique molecular structure allows for the formation of monolayers on silicon surfaces, which have been investigated for their passivating effects on Si-SiGe-Si structures .
Synthesis Analysis
The synthesis of 1-Octadecene and its derivatives has been a subject of interest due to its applications in various fields. For instance, the enantiomeric 14-methyl-1-octadecenes have been synthesized with high enantiomeric excess, which are important as sex pheromones for the peach leafminer moth . A detailed asymmetric synthesis of (S)-14-methyl-1-octadecene has also been achieved, highlighting the potential for producing specific isomers of 1-Octadecene for targeted applications .
Molecular Structure Analysis
The molecular structure of 1-Octadecene has been characterized through various techniques. For example, isotactic and atactic poly(1-octadecene) have been synthesized and their bottlebrush structures analyzed using X-ray and neutron scattering data, revealing flexible rod-like structures . The molecular dynamics simulations have further defined the melt and crystalline structures of these polymers .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Octadecene and its polymers have been extensively studied. Ethylene–propylene–1-octadecene terpolymers exhibit semicrystalline properties with high molecular weight and narrow molecular weight distribution, influenced by the incorporation of methyl and longer alkyl branches . The thermal behavior and mechanical properties of these terpolymers have been linked to their microstructure, which is affected by the type of ligand and monomer feedstock concentration . Additionally, the electrical passivation of silicon structures by 1-Octadecene monolayers has been demonstrated to decrease surface charge and increase carrier concentration, which is dependent on the doping of the silicon substrate .
Scientific Research Applications
Nanocrystal Synthesis Challenges
1-Octadecene is commonly used in high-temperature nanocrystal synthesis (120-320 °C). A study highlighted that under these conditions, 1-octadecene spontaneously polymerizes, forming poly(1-octadecene) with properties similar to nanocrystals. This polymerization presents a challenge in purifying nanocrystals from poly(1-octadecene) impurities. Alternative methods include using saturated, aliphatic solvents or ligand exchange for nanocrystals, improving purity crucial for various applications (Dhaene et al., 2019).
Ferrofluids for Intraocular Use
In medical research, 1-octadecene has been explored as a solvent for ferrofluids, specifically for intraocular use. A pilot study on rabbits examined the intraocular tolerance to 1-octadecene, finding no cytotoxic effects on the retina but noting an inflammatory response in the vitreous activity (Tejada et al., 1997).
Chemical Reactions in Aerosols
Research on aerosol chemistry included studying the bromination of 1-octadecene droplets. This study provided insights into the kinetics and mechanisms of aerosol-vapor reactions, contributing to our understanding of atmospheric chemistry and pollution dynamics (Mcrae, Matijević, & Davis, 1975).
Polymerization Catalysis
1-Octadecene has been used in the polymerization process to create ethylene–propylene–1-octadecene terpolymers. This research explored the impact of various catalysts and monomer concentrations on the properties of the resulting polymers, which have applications in materials science (Leone et al., 2019).
Catalytic Conversion for Energy Applications
In energy research, the catalytic conversion of 1-octadecanol into alkenes and alkanes using high-temperature processes was studied. This research is crucial for developing more efficient energy conversion methods and understanding catalytic processes at high temperatures (Handoko & Triyono, 2023).
Safety And Hazards
1-Octadecene may be fatal if swallowed and enters airways . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . Containers may explode when heated . Vapors may form explosive mixtures with air and may spread along floors .
Future Directions
In the field of nanomaterial synthesis, there is a need to find alternatives to 1-Octadecene due to its tendency to spontaneously polymerize under high-temperature conditions . One approach is to replace 1-Octadecene with saturated, aliphatic solvents . Another approach is to exchange the nanocrystals’ native ligands for polar ligands, leading to significant solubility differences between nanocrystals and poly(1-Octadecene), therefore allowing isolation of pure nanocrystals, free from polymer impurities .
properties
IUPAC Name |
octadec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCMONHAUSKTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-67-5 | |
Record name | 1-Octadecene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25511-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3026932 | |
Record name | 1-Octadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 17.5 deg C; [ChemIDplus] Colorless liquid; mp = 18.3 deg C; [OECD SIDS: Higher Olefins - 2004] | |
Record name | 1-Octadecene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000675 [mmHg] | |
Record name | 1-Octadecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1-Octadecene | |
CAS RN |
112-88-9, 27070-58-2 | |
Record name | 1-Octadecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Octadecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112889 | |
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Record name | Octadecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-OCTADECENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66460 | |
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Record name | 1-Octadecene | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Octadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadec-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.648 | |
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Record name | 1-OCTADECENE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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